molecular formula C23H27N3O4S2 B2469132 2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 941972-61-8

2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No. B2469132
CAS RN: 941972-61-8
M. Wt: 473.61
InChI Key: GTLPSVMLNWOVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H27N3O4S2 and its molecular weight is 473.61. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Benzodiazepine and Nicotinic Pathways

The compound LQFM032, structurally similar to the specified chemical, demonstrated anxiolytic-like activity mediated through the benzodiazepine and nicotinic pathways in a pharmacological evaluation. The study suggested that the compound did not alter mnemonic activity, indicating a specific interaction with anxiety-related neural pathways without impacting memory functions (Brito et al., 2017).

Drug Metabolism and Disposition

A study on the compound SB-649868, which has structural similarities, provided insights into the disposition and metabolism of the substance in humans. The research detailed the pathways and rates of metabolism, indicating the primary route of metabolism and the principal metabolites involved. This information is crucial for understanding the pharmacokinetics of similar compounds (Renzulli et al., 2011).

Metabolic Pathways

Another study focused on the urinary metabolism of zipeprol, a compound with partial structural similarity, in humans and animals. The research identified the main metabolic pathways and metabolites, providing a foundation for understanding the biotransformation of such compounds in biological systems (Constantin & Pognat, 1978).

Metabolic Characterization of Novel Inhibitors

The metabolic profile of venetoclax, a B-cell lymphoma-2 inhibitor, was characterized in humans, highlighting the absorption, metabolism, and excretion patterns. This study showcased how similar compounds might be processed in the body, emphasizing the importance of understanding metabolic pathways for therapeutic applications (Liu et al., 2017).

properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-4-32(28,29)18-8-6-17(7-9-18)15-20(27)25-11-13-26(14-12-25)23-24-21-19(30-3)10-5-16(2)22(21)31-23/h5-10H,4,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLPSVMLNWOVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

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